molecular formula C14H8FNO3 B1299929 6-Fluoro-2-(furan-2-yl)quinoline-4-carboxylic acid CAS No. 351357-36-3

6-Fluoro-2-(furan-2-yl)quinoline-4-carboxylic acid

Cat. No.: B1299929
CAS No.: 351357-36-3
M. Wt: 257.22 g/mol
InChI Key: YOZXLJZXXYVCFI-UHFFFAOYSA-N
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Description

6-Fluoro-2-(furan-2-yl)quinoline-4-carboxylic acid is a chemical compound with the molecular formula C14H8FNO3 and a molecular weight of 257.22 g/mol . This compound is notable for its unique structure, which includes a quinoline core substituted with a fluoro group at the 6-position and a furan ring at the 2-position, along with a carboxylic acid group at the 4-position. It is primarily used in proteomics research .

Preparation Methods

The synthesis of 6-Fluoro-2-(furan-2-yl)quinoline-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-furylamine with 6-fluoro-4-chloroquinoline-3-carboxylic acid in the presence of a base can yield the desired product. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of specific solvents, catalysts, and temperature control .

Chemical Reactions Analysis

6-Fluoro-2-(furan-2-yl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

6-Fluoro-2-(furan-2-yl)quinoline-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Fluoro-2-(furan-2-yl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit enzymes such as topoisomerase II, leading to the disruption of DNA replication and cell division. This inhibition can result in the induction of apoptosis in cancer cells. The compound’s unique structure allows it to bind effectively to its targets, thereby exerting its biological effects .

Comparison with Similar Compounds

6-Fluoro-2-(furan-2-yl)quinoline-4-carboxylic acid can be compared with other quinoline derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

6-fluoro-2-(furan-2-yl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8FNO3/c15-8-3-4-11-9(6-8)10(14(17)18)7-12(16-11)13-2-1-5-19-13/h1-7H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOZXLJZXXYVCFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC3=C(C=C(C=C3)F)C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901234671
Record name 6-Fluoro-2-(2-furanyl)-4-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901234671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351357-36-3
Record name 6-Fluoro-2-(2-furanyl)-4-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=351357-36-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Fluoro-2-(2-furanyl)-4-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901234671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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